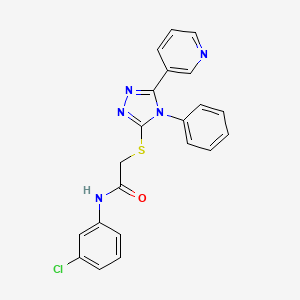
9-(4-Bromophenyl)-9-phenyl-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromophenyl)-9-phenyl-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a xanthene core substituted with a bromophenyl and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the xanthene core.
Bromination: The final step involves the bromination of the xanthene core using bromine or a brominating agent to introduce the bromophenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
9-(4-Bromophenyl)-9-phenyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding xanthone derivatives.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted xanthene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted xanthenes and xanthones.
Wissenschaftliche Forschungsanwendungen
9-(4-Bromophenyl)-9-phenyl-9H-xanthene has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and fluorescent materials.
Biology: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, as a fluorescent probe, it can bind to specific biomolecules and emit fluorescence upon excitation, allowing for visualization of cellular structures and functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4-Bromophenyl)-9-phenyl-9H-xanthene include:
9-Phenyl-9H-xanthene: Lacks the bromophenyl group, making it less reactive in substitution reactions.
9-(4-Chlorophenyl)-9-phenyl-9H-xanthene: Contains a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and applications.
9-(4-Methylphenyl)-9-phenyl-9H-xanthene:
The uniqueness of this compound lies in its bromophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C25H17BrO |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
9-(4-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17H |
InChI-Schlüssel |
GKUGZKQXPHXCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)


![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)



